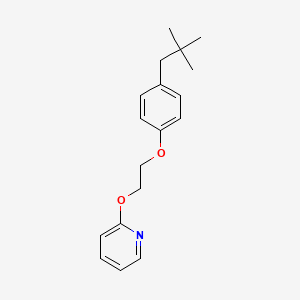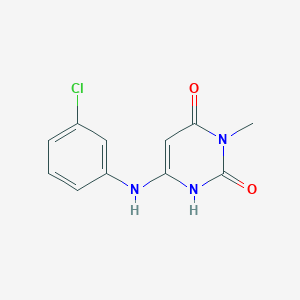![molecular formula C17H18O5 B14299609 4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid CAS No. 115720-12-2](/img/structure/B14299609.png)
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid is an organic compound with the molecular formula C17H18O5 It is a derivative of benzoic acid and features both ethylphenoxy and hydroxybenzoic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenol and 2-hydroxybenzoic acid.
Etherification: 4-ethylphenol is reacted with ethylene oxide under basic conditions to form 4-(2-ethylphenoxy)ethanol.
Esterification: The resulting 4-(2-ethylphenoxy)ethanol is then esterified with 2-hydroxybenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The phenolic and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Methylphenoxy)ethoxy]-2-hydroxybenzoic acid
- 4-[2-(4-Isopropylphenoxy)ethoxy]-2-hydroxybenzoic acid
- 4-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxybenzoic acid
Uniqueness
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, isopropyl, or chloro analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
115720-12-2 |
|---|---|
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
4-[2-(4-ethylphenoxy)ethoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H18O5/c1-2-12-3-5-13(6-4-12)21-9-10-22-14-7-8-15(17(19)20)16(18)11-14/h3-8,11,18H,2,9-10H2,1H3,(H,19,20) |
Clé InChI |
YSEWQOJWGCLOEA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


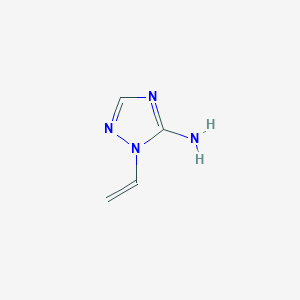



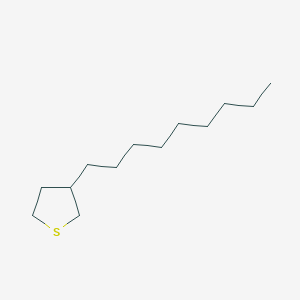

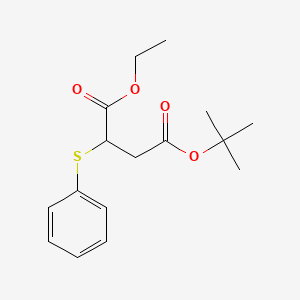
![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)
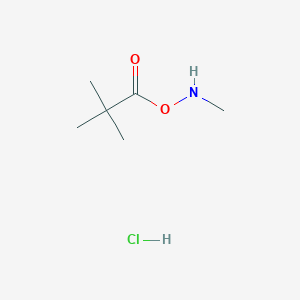

![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
